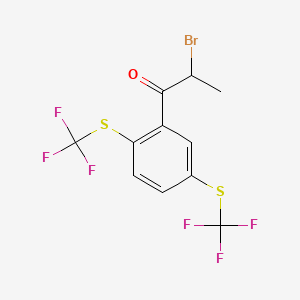
1-(3-(Chloromethyl)-2-methylphenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(Chloromethyl)-2-methylphenyl)propan-2-one is an organic compound with a complex structure It is characterized by the presence of a chloromethyl group and a methyl group attached to a phenyl ring, which is further connected to a propan-2-one moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Chloromethyl)-2-methylphenyl)propan-2-one typically involves the chloromethylation of 2-methylphenylpropan-2-one. This can be achieved through the reaction of 2-methylphenylpropan-2-one with formaldehyde and hydrochloric acid under acidic conditions. The reaction is usually carried out at a controlled temperature to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-(Chloromethyl)-2-methylphenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
1-(3-(Chloromethyl)-2-methylphenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects and drug development is ongoing.
Industry: It serves as a precursor for the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism by which 1-(3-(Chloromethyl)-2-methylphenyl)propan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-(Chloromethyl)-2-(methylthio)phenyl)propan-2-one: This compound has a similar structure but includes a methylthio group instead of a methyl group.
3-Chloro-2-methyl-1-propene: Another related compound with a simpler structure and different reactivity.
Uniqueness
1-(3-(Chloromethyl)-2-methylphenyl)propan-2-one is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical properties and reactivity. This makes it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C11H13ClO |
|---|---|
Peso molecular |
196.67 g/mol |
Nombre IUPAC |
1-[3-(chloromethyl)-2-methylphenyl]propan-2-one |
InChI |
InChI=1S/C11H13ClO/c1-8(13)6-10-4-3-5-11(7-12)9(10)2/h3-5H,6-7H2,1-2H3 |
Clave InChI |
JCGIJBXKHRTRSC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1CCl)CC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Bicyclo[4.1.0]hepta-1,3,5-triene-7-carbaldehyde](/img/structure/B14054814.png)






